3-bromo-5-ethyl-1-methyl-1H-1,2,4-triazole
Overview
Description
3-Bromo-5-ethyl-1-methyl-1H-1,2,4-triazole is a heterocyclic organic compound characterized by the presence of a bromine atom, an ethyl group, and a methyl group attached to a triazole ring. This compound is part of the 1,2,4-triazole family, which is known for its diverse biological and chemical properties.
Mechanism of Action
Target of Action
It is known that 1,2,4-triazoles can act as ligands for transition metals, forming coordination complexes .
Mode of Action
It is known that 1,2,4-triazoles can accept and transfer acyl groups in synthetic reactions .
Biochemical Pathways
It is known that 1,2,4-triazoles can play a role in the synthesis of esters .
Result of Action
It is known that 1,2,4-triazoles can act as catalysts in synthetic reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-bromo-5-ethyl-1-methyl-1H-1,2,4-triazole typically involves the cyclization of hydrazine derivatives with α-bromo ketones or aldehydes under acidic conditions. The reaction conditions often require heating and the use of a strong acid catalyst to facilitate the formation of the triazole ring.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors, which allow for better control over reaction parameters and improved safety. The use of automated systems and real-time monitoring ensures consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-5-ethyl-1-methyl-1H-1,2,4-triazole can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or amines in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of amines or alcohols.
Substitution: Generation of various substituted triazoles or other heterocyclic compounds.
Scientific Research Applications
3-Bromo-5-ethyl-1-methyl-1H-1,2,4-triazole has found applications in various fields of scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound exhibits biological activity, making it useful in the study of enzyme inhibitors and receptor ligands.
Medicine: It has potential therapeutic applications, such as in the development of antifungal, antibacterial, and anticancer agents.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
3-Bromo-5-ethyl-1-methyl-1H-1,2,4-triazole is structurally similar to other triazole derivatives, such as 5-bromo-1-methyl-1H-1,2,4-triazole and 3-bromo-5-methyl-1H-1,2,4-triazole. its unique combination of substituents gives it distinct chemical and biological properties. These differences can influence its reactivity, stability, and biological activity, making it a valuable compound in various applications.
List of Similar Compounds
5-bromo-1-methyl-1H-1,2,4-triazole
3-bromo-5-methyl-1H-1,2,4-triazole
5-ethyl-1-methyl-1H-1,2,4-triazole
3-ethyl-1-methyl-1H-1,2,4-triazole
Properties
IUPAC Name |
3-bromo-5-ethyl-1-methyl-1,2,4-triazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8BrN3/c1-3-4-7-5(6)8-9(4)2/h3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXMMLGNJMQMZLK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=NN1C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301257455 | |
Record name | 1H-1,2,4-Triazole, 3-bromo-5-ethyl-1-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301257455 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1559064-19-5 | |
Record name | 1H-1,2,4-Triazole, 3-bromo-5-ethyl-1-methyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1559064-19-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-1,2,4-Triazole, 3-bromo-5-ethyl-1-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301257455 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.